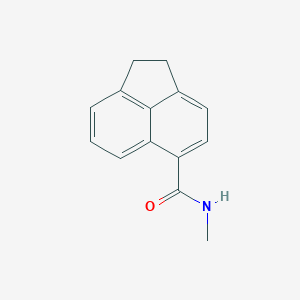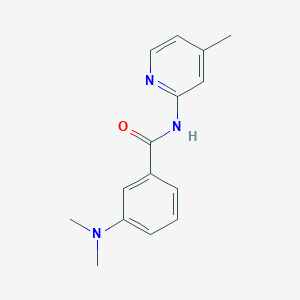
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide (MDAC) is a chemical compound that has shown potential in scientific research applications. It belongs to the class of acenaphthene derivatives and has a molecular weight of 257.32 g/mol. The compound has gained attention due to its unique structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is not well understood. However, it is believed that the compound exerts its therapeutic effects through multiple pathways. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and oxidative stress. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is that its mechanism of action is not well understood. This makes it difficult to design experiments to fully understand its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide could be studied for its potential in treating other diseases such as cancer and inflammation. Further research is needed to fully explore the therapeutic potential of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide.
Conclusion:
In conclusion, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is a promising compound that has shown potential in scientific research applications. Its simple synthesis method and low toxicity profile make it a promising candidate for further study. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has shown potential in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide involves the reaction of N-methyl-1,2-dihydroacenaphthene-5-carboxylic acid with thionyl chloride and then with methylamine. The reaction yields the desired product, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide, which can be purified through recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has shown potential in scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRMBUWQKGONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)
![[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467071.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)